Superior Selectivity for MC1R and MC3R Over MC2R Compared to Longer ACTH Fragments
ACTH (1-14) TFA exhibits a distinct receptor selectivity profile compared to full-length ACTH and longer fragments. It acts as a potent agonist at MC1R and MC3R with Ki values of 0.836 nM and 48.3 nM, respectively [1]. In contrast, it lacks the 15KKRR18 motif, which was shown to be critical for MC2R activation; sequential removal of these residues from ACTH(1–24) decreased MC2R potency by 8-, 114-, 1000-, and >6500-fold [2]. This indicates that ACTH (1-14) has minimal, if any, functional activity at the MC2R. This selectivity is a key differentiator from ACTH (1-24) and ACTH (1-39), which are potent agonists at all five melanocortin receptors.
| Evidence Dimension | Receptor Binding Affinity (Ki) and Functional Potency at MC2R |
|---|---|
| Target Compound Data | Ki(MC1R) = 0.836 ± 0.33 nM; Ki(MC3R) = 48.3 ± 9.0 nM; MC2R activity minimal (class inference) |
| Comparator Or Baseline | ACTH(1-24): Potent agonist at MC1R, MC3R, MC2R. ACTH(1-24) EC50 at MC2R is in low nM range [2]. |
| Quantified Difference | >6500-fold reduction in MC2R potency for fragments lacking the 15-18 sequence relative to ACTH(1–24) [2]. |
| Conditions | Human MC1R and MC3R radioligand binding assays [1]; functional cAMP assays at human MC2R for truncated analogues [2]. |
Why This Matters
This selectivity profile allows researchers to isolate MC1R/MC3R-mediated signaling without confounding activation of the MC2R/cortisol axis, which is not possible with full-length ACTH or ACTH (1-24).
- [1] Cellmano. Acetyl-ACTH (1-14) Product Data Sheet. 2020. View Source
- [2] International Journal of Peptide Research and Therapeutics. Synthesis and Pharmacological Characterization of Adrenocorticotropic Hormone (ACTH 1–24) and C-Terminal Truncated Analogues Identifies the Minimal ACTH N-Terminal Fragment Required for Melanocorton-2 Receptor Activation. 2025; 31:1. View Source
